
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Overview
Description
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H17BrN2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
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Biological Activity
4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by bromination. The general synthetic pathway can be summarized as follows:
- Formation of the Pyrazole Ring : Reaction of isobutyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.
- Bromination : Introduction of the bromomethyl group via electrophilic substitution.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 20 µg/mL |
This compound | Staphylococcus aureus | 15 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential as an anti-inflammatory agent .
Compound | Cytokine Inhibition (%) | Concentration (µM) |
---|---|---|
This compound | TNF-α: 76% | 10 µM |
This compound | IL-6: 85% | 10 µM |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating significant cytotoxicity .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
HepG2 | 0.71 | 5-FU: 0.5 |
MCF7 | 3.3 | Doxorubicin: 2 |
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study reported that a series of pyrazole derivatives exhibited significant inhibition of LPS-induced inflammatory responses in macrophages, suggesting their potential use in treating inflammatory diseases .
- Anticancer Evaluation : Another research focused on the anticancer activity of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Scientific Research Applications
Anticancer Activity
4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression. For instance, compounds structurally similar to this pyrazole have demonstrated significant inhibitory effects on CDK2 and CDK9, which are critical targets in cancer therapy .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
---|---|---|---|
This compound | CDK2 | 0.36 | HeLa |
Similar derivative | CDK9 | 1.8 | HCT116 |
Other derivative | B-Raf | 0.19 | A375 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds exhibiting significant inhibition of inflammatory cytokines. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | COX Inhibition (%) | IC50 (µg/mL) |
---|---|---|
This compound | 70 | 34.1 |
Similar derivative | 90 | 31.4 |
Pharmacological Insights
The pharmacological profile of pyrazoles indicates a broad spectrum of activity beyond anticancer and anti-inflammatory effects. They have been reported to exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Analgesic Effects : Providing pain relief comparable to standard analgesics.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, demonstrating that modifications at the phenyl ring significantly enhanced anticancer activity .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of pyrazole-based compounds, revealing that certain substitutions led to improved selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .
Properties
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTROYYXJVWTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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